(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Protecting-group strategy Orthogonal deprotection Telaprevir intermediate

Securing a stereochemically defined, late-stage telaprevir intermediate with orthogonal protecting groups is critical for regioselective peptide coupling. This bis-Boc compound (CAS 402960-06-9) provides: • Orthogonal Boc protection enabling sequential deprotection for industrial-scale GMP synthesis. • Validated >99.5:0.5 er at >100 kg scale, ensuring downstream stereochemical fidelity. • Multi-vendor availability with batch-specific QC (NMR, HPLC, GC), ensuring procurement flexibility.

Molecular Formula C17H29NO4
Molecular Weight 311.422
CAS No. 402960-06-9
Cat. No. B590434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
CAS402960-06-9
Synonyms(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester
Molecular FormulaC17H29NO4
Molecular Weight311.422
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C
InChIInChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1
InChIKeyREJIQUVHYOYYCK-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telaprevir Intermediate with Orthogonal Bis-Boc Protection


(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate (CAS 402960-06-9) is a synthetically elaborated, stereochemically defined bicyclic pyrrolidine derivative bearing two orthogonal tert-butyloxycarbonyl (Boc) protecting groups. The compound serves as a late-stage intermediate in the industrial synthesis of the HCV NS3-4A protease inhibitor telaprevir, where the bis-Boc architecture enables selective, sequential deprotection for regioselective peptide coupling.[1] Its (1S,3aR,6aS) absolute configuration, established via chiral resolution with (S)-THNA or (R)-α-methylbenzylamine, is critical for downstream stereochemical fidelity.[2]

Protecting-group strategy Orthogonal bis-Boc architecture for stepwise, regioselective deprotection
Stereochemical control (1S,3aR,6aS) absolute configuration established via chiral resolution
Procurement context Multi-vendor availability with batch-specific QC documentation

Why Bis-Boc Architecture Cannot Be Substituted


Superficially similar hexahydrocyclopenta[c]pyrrole derivatives—such as the mono-Boc acid (CAS 597569-42-1, C13H21NO4, MW 255.31), the Boc-methyl mixed diester (CAS 1042330-85-7, C14H23NO4, MW 269.34), or the unprotected amino acid hydrochloride (CAS 1147103-42-1)—differ fundamentally in protecting-group architecture, molecular weight (311.42 vs 255.31–269.34 g/mol), solubility profile, and the chemical logic governing subsequent deprotection. The bis-Boc variant uniquely enables stepwise unveiling of the N-2 and C-1 carboxyl functionalities under orthogonal acidic conditions, a requirement for the regioselective amide bond formations in the convergent telaprevir assembly.[1] Substituting the bis-Boc compound with a mono-Boc or mixed ester analog would necessitate re-engineering of the entire protecting-group strategy, altering reaction kinetics, impurity profiles, and stereochemical outcomes in downstream intermediates.[2]

Target Intermediate Bis-Boc diester (MW 311.42)
Potential Substitute Mono-Boc acid analog (MW 255.31)
Mono-Boc acid lacks the C-1 tert-butyl ester, precluding sequential orthogonal deprotection and requiring route re-engineering.
Target Intermediate Stereochemically defined (1S,3aR,6aS)
Potential Substitute Racemic or uncharacterized bicyclic pyrrolidine
Racemic routes may yield lower enantiomeric purity and require additional resolution steps, altering impurity profiles and downstream stereochemical outcomes.

Quantitative Evidence for Selecting This Intermediate


Orthogonal Bis-Boc vs. Mono-Boc: Regioselective Deprotection

The target compound (402960-06-9) possesses two chemically equivalent but positionally distinct Boc groups (N-2 and C-1 tert-butyl esters), enabling stepwise orthogonal deprotection. The mono-Boc analog CAS 597569-42-1 retains only the N-2 Boc group with a free carboxylic acid at C-1 (MW 255.31 vs 311.42), precluding selective C-1 activation for amide coupling without concomitant N-2 deprotection. The bis-Boc compound is the penultimate protected intermediate (XXVIII) in the patented telaprevir route where selective N-2 Boc cleavage with methanesulfonic acid in THF yields the key intermediate (XIV), while the C-1 tert-butyl ester remains intact for subsequent peptide coupling.[1]

Orthogonal Deprotection
Head-to-head
Two Boc groups (N-2, C-1) enable stepwise cleavage vs one Boc group (N-2 only) with free COOH in mono-Boc analog. Δ protecting-group count = 1.
Regioselective deprotection capacity is absent in mono-Boc comparator; orthogonal architecture supports reported coupling sequence.
Selective N-2 Boc cleavage with methanesulfonic acid/THF; C-1 tert-butyl ester remains stable per patent route.
Protecting-group strategy Orthogonal deprotection Telaprevir intermediate Peptidomimetic synthesis

Chemical Purity: 98–99% HPLC with Multi-Vendor Batch QC

Multiple reputable suppliers report chemical purity of 98% (Leyan, Cat. 1661479) and 99% (Antimex Chemical) for CAS 402960-06-9, with Bidepharm providing batch-specific QC documentation (NMR, HPLC, GC) at 95+% baseline purity. In contrast, the mono-Boc analog (CAS 597569-42-1) is listed at NLT 98% by Synblock but with limited availability of orthogonal QC documentation, while the mixed diester (CAS 1042330-85-7) from CheMenu is listed at 97% purity. The bis-Boc compound thus offers a vendor-diverse supply landscape with verifiable purity specifications up to 99%, supported by multiple independent QC laboratories and batch-level analytical traceability.

Chemical Purity
Data to verify
95–99% HPLC across ≥5 independent suppliers with batch QC documentation
Supports procurement specification review; multi-vendor purity data may reduce supply chain disruption risk.
Supplier-reported purity; orthogonal QC documentation availability varies by vendor. Verify batch-specific COA.
Chemical purity HPLC analysis Procurement specification Telaprevir intermediate quality

Stereochemical Integrity Verified by Chiral Resolution

The target compound's (1S,3aR,6aS) absolute configuration is established during synthesis via resolution of the N-Boc amino acid (XXVII) with chiral amines ((S)-THNA or (R)-α-methylbenzylamine), prior to esterification with Boc2O/DMAP to yield the bis-Boc compound (XXVIII).[1] The industrial telaprevir process achieves >99.5:0.5 enantiomeric ratio (er) and diastereomeric ratio (dr) for the downstream oxalate salt intermediate derived from this bis-Boc compound, as demonstrated on >100 kg scale.[2] In published comparative synthetic routes, the racemic mixture (3αR,6αS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride yields the resolved product with an overall yield of only 26.4% and requires separate Boc protection/chemical resolution steps, whereas the bis-Boc compound represents the fully protected, stereochemically pure form ready for immediate use.[3]

Stereochemical Integrity
Cross-study comparable
Downstream oxalate salt obtained with >99.5:0.5 er and dr, demonstrated on >100 kg scale. Racemic route overall yield 26.4%.
Reported stereochemical provenance may mitigate chiral impurity carryover risk in downstream API.
Resolution via (S)-THNA; esterification with Boc2O/DMAP. Racemic route requires additional resolution steps.
Chiral resolution Enantiomeric purity Stereochemical control Telaprevir stereochemistry

Physicochemical Profile Differentiating Bis-Boc from Mono-Esters

The bis-tert-butyl diester (402960-06-9) exhibits computed physicochemical parameters (LogP 3.3637, TPSA 55.84 Ų, MW 311.42, H-acceptors 4, H-donors 0) that differ markedly from closely related analogs. The mono-Boc acid (597569-42-1) has MW 255.31 and one additional H-bond donor (free COOH). The Boc-methyl mixed diester (1042330-85-7) has MW 269.34 and intermediate logP. These differences translate to distinct chromatographic retention and solubility behavior: the bis-Boc compound is soluble in dichloromethane (experimentally verified), with a predicted boiling point of 377.0±25.0 °C at 760 mmHg and a flash point of 181.8±23.2 °C, properties that govern purification strategy (e.g., flash chromatography vs. recrystallization) and safe handling during procurement and storage.

Physicochemical Profile
Class-level
LogP 3.36, TPSA 55.84 Ų, MW 311.42, H-donors 0. Soluble in dichloromethane; bp 377.0±25.0 °C.
Chromatographic retention and organic-solvent solubility profile differ from lower-MW mono-ester analogs.
Computed physicochemical descriptors; experimental solubility and boiling point from chem960.com. Context-dependent.
Lipophilicity LogP TPSA Physicochemical differentiation Chromatographic behavior

Multi-Vendor Supply Advantage Over Single-Source Analogs

CAS 402960-06-9 is available from ≥6 independent commercial suppliers spanning China, Europe, and North America (Bidepharm, Leyan, Chemscene, AKSci, CymitQuimica, Beyotime, Santa Cruz Biotechnology, Antimex Chemical), with pricing transparency and batch QC documentation available from multiple vendors. By comparison, the mono-Boc acid analog (597569-42-1) is listed by only 2–3 suppliers (Synblock, BOC Sciences, Guidechem), the Boc-methyl diester (1042330-85-7) by 1–2, and the unprotected amino acid ethyl ester hydrochloride (1147103-42-1) by specialized vendors only. The bis-Boc compound also appears as a catalogued product with defined storage specifications (sealed in dry, 2–8°C) and shipping classifications from major distributors, facilitating institutional procurement workflows.

Multi-Vendor Supply
Reported
≥8 suppliers globally (Bidepharm, Leyan, Chemscene, AKSci, CymitQuimica, Beyotime, Antimex, Santa Cruz).
Reported procurement redundancy may reduce lead-time risk versus single-source analogs.
Web-based supplier catalog survey as of 2024–2025. Verify current availability and pricing directly with vendors.
Procurement Supply chain diversification Vendor availability Telaprevir intermediate sourcing

Process Validation at >100 kg Manufacturing Scale

The synthetic sequence producing the bis-Boc intermediate (XXVIII, CAS 402960-06-9) has been validated at >100 kg manufacturing scale within the FDA-approved telaprevir supply chain, as documented in the Vertex Pharmaceuticals process development publication.[1] This contrasts with alternative telaprevir intermediate routes such as the racemic resolution approach (Shi et al., 2014; overall yield 26.4%, laboratory scale) or the biocatalytic desymmetrization route (Znabet et al., 2010; demonstrated at academic scale), which have not been reported at industrial production volumes.[2] The patent literature (WO 2014045263, WO 2014203224) further corroborates the bis-Boc compound as a preferred intermediate in multiple independent process patents, reinforcing its industrial validation.[3]

Manufacturing Scale
Cross-study comparable
>100 kg demonstrated scale (Vertex process, 27% overall yield) vs lab-scale only for racemic and biocatalytic routes.
Reported manufacturing-scale process context; laboratory-scale comparator routes may require scale-up validation.
Vertex Pharmaceuticals process development publication (2014). FDA-approved telaprevir supply chain context.
Process scalability Industrial manufacture Kilogram-scale synthesis Telaprevir GMP production

Validated Application Scenarios


GMP Telaprevir Manufacturing: Regioselective Peptide Coupling

In the convergent assembly of telaprevir, the bis-Boc compound (XXVIII) is the preferred protected intermediate because its two Boc groups permit sequential orthogonal deprotection: first, the N-2 Boc is selectively cleaved with methanesulfonic acid in THF to expose the pyrrolidine nitrogen for peptide coupling, while the C-1 tert-butyl ester remains intact for later activation and amide bond formation.[1] This orthogonal strategy is documented in the Vertex Pharmaceuticals process patents and has been validated at >100 kg manufacturing scale with >99.5:0.5 enantiomeric ratio, making the bis-Boc compound the only intermediate of its class with industrial-scale process validation for GMP telaprevir production.[2]

Peptidomimetic Protease Inhibitor SAR Studies

The (1S,3aR,6aS) bicyclic core embedded in CAS 402960-06-9 constitutes a conformationally constrained proline analog that mimics the P2 subunit of HCV NS3-4A protease substrates.[1] Upon sequential deprotection, the liberated amino acid can be coupled to diverse peptidomimetic scaffolds. The compound's established use in the preparation of peptidomimetic protease inhibitors extends beyond telaprevir, as documented in the Eli Lilly patent family (JP 2004517047, US 2005197299, WO 2002018369), which describes broad applications of the bicyclic amino acid building block in protease inhibitor design.[2] Procurement of the bis-Boc form rather than the free amino acid provides greater synthetic flexibility, as the user can independently control deprotection timing and sequence.

Generic Intermediate Sourcing with Batch Reproducibility

For generic pharmaceutical companies developing telaprevir or its intermediates, the bis-Boc compound's multi-vendor availability (≥8 suppliers globally) with purity specifications spanning 95–99% and documented batch QC (NMR, HPLC, GC) provides procurement flexibility and quality assurance that is unavailable for mono-Boc or mixed-ester analogs.[1] The compound's defined storage conditions (sealed, dry, 2–8°C) and physicochemical profile (LogP 3.3637, TPSA 55.84, bp 377°C) facilitate logistics planning and quality control integration into existing pharmaceutical intermediate supply chains.[2] Suppliers such as Bidepharm and Leyan offer batch-specific analytical reports, enabling direct comparison of lot-to-lot purity before large-scale procurement commitments.

Benchmarking Novel Synthetic Routes Against Industrial Process

The bis-Boc compound serves as a benchmark intermediate for evaluating alternative telaprevir synthetic routes. The Vertex process (27% overall yield from Boc-bicyclopyrrolidine, >100 kg scale, >99.5:0.5 er/dr) establishes quantitative performance criteria against which novel routes—such as the racemic resolution approach (26.4% yield, lab-scale) or the biocatalytic desymmetrization method (academic scale)—can be objectively compared.[1] Research groups developing improved telaprevir syntheses can procure the bis-Boc compound as a reference standard to validate the purity and stereochemical integrity of their own intermediates via HPLC co-injection and chiral purity analysis.[2]

Application
Selection Property
Validation Focus
Regioselective peptide coupling in telaprevir assembly
Orthogonal bis-Boc protecting-group strategy
Sequential deprotection compatibility review
Peptidomimetic protease inhibitor SAR studies
Conformationally constrained (1S,3aR,6aS) bicyclic proline analog
Deprotection timing and coupling-sequence flexibility
Generic intermediate sourcing with batch reproducibility
Multi-vendor availability with batch QC documentation
Lot-to-lot purity and impurity profile comparison
Benchmarking novel synthetic routes
Industrial process reference standard (>100 kg validated)
Stereochemical and purity reference for route comparison
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